molecular formula C16H15ClO B1598116 4-Chloro-4'-n-propylbenzophenone CAS No. 64357-63-7

4-Chloro-4'-n-propylbenzophenone

Cat. No. B1598116
CAS RN: 64357-63-7
M. Wt: 258.74 g/mol
InChI Key: MCLQRYGTVPTHDY-UHFFFAOYSA-N
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Description

4-Chloro-4’-n-propylbenzophenone is a synthetic compound with the CAS Number: 64357-63-7 . It has a molecular weight of 258.75 and its IUPAC name is (4-chlorophenyl) (4-propylphenyl)methanone .


Synthesis Analysis

The synthesis of similar compounds, such as 4-bromo-4’-propylbenzophenone, has been achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .


Molecular Structure Analysis

The molecular formula of 4-Chloro-4’-n-propylbenzophenone is C16H15ClO . The InChI code for this compound is 1S/C16H15ClO/c1-2-3-12-4-6-13 (7-5-12)16 (18)14-8-10-15 (17)11-9-14/h4-11H,2-3H2,1H3 .

Scientific Research Applications

  • Polymer Synthesis and Properties :

    • 4-Chloro-4'-n-propylbenzophenone has been utilized in the synthesis of novel aromatic poly(sulfone sulfide amide imide)s, a type of soluble thermally stable polymer. These polymers have been studied for their thermal behavior, stability, solubility, and inherent viscosity (Mehdipour‐Ataei & Hatami, 2007).
    • Similarly, it has been used in synthesizing thermally stable polyimides with a built-in sulfone, ether, and amide structure. These poly(sulfone ether amide imide)s have been characterized and their properties studied (Mehdipour‐Ataei, Sarrafi & Hatami, 2004).
  • Proton Exchange Membranes :

    • It has been used in the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics for creating multiblock copolymers. These copolymers are used in proton exchange membranes, exhibiting significant water absorption and proton conductivity (Ghassemi, Ndip & Mcgrath, 2004).
  • Environmental Analysis :

    • An on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with peak focusing feature utilized 4-Chloro-4'-n-propylbenzophenone for measuring environmental phenols in human milk (Ye, Bishop, Needham & Calafat, 2008).
  • Disinfection By-Products Study :

    • Research has explored the transformation characteristics of benzophenone-type UV filters, including 4-Chloro-4'-n-propylbenzophenone, during chlorination disinfection processes. This study is vital for understanding potential ecological and health risks (Sun, Wei, Liu, Geng, Liu & Du, 2019).
  • Cancer Research :

    • In cancer research, 4-Chloro-4'-n-propylbenzophenone derivatives have been evaluated for their activity against human cancer cell lines. These studies contribute to understanding the structural basis for the activity of these compounds (Terasaka, Inoue, Tanji & Kiyama, 2006).
  • Adsorption and Environmental Decontamination :

    • The compound's adsorption properties have been studied for the removal of pollutants from aqueous solutions, contributing to environmental decontamination efforts (Mehrizad & Gharbani, 2014).
  • Gold(I) Complexes in Biological Studies :

    • Gold(I) complexes containing functionalized alkynes with 4-Chloro-4'-n-propylbenzophenone have been synthesized and examined for their antiproliferative effects in human cancer cells and activity against Plasmodium falciparum, the parasite responsible for malaria (Schuh, Valiahdi, Jakupec, Keppler, Chiba & Mohr, 2009).
  • Photochemical Studies :

    • The photochemistry of 4-Chloro-4'-n-propylbenzophenone on different supports like silica and cellulose has been explored, providing insights into its degradation under solar radiation and potential environmental implications (Da Silva, Vieira Ferreira, Da Silva & Oliveira, 2003).
  • Anticancer Properties of Derivatives :

  • Reproductive Hormone Studies :

  • Molybdenum Complexes and Antioxidant Activities :

    • Complexes of cis-dioxomolybdenum(VI) with 4-Chloro-4'-n-propylbenzophenone have been synthesized and their antioxidant activities evaluated, contributing to the understanding of their potential therapeutic applications (Ceylan, Deniz, Kahraman & Ulkuseven, 2015).
  • Photocatalytic Mechanism of Phenolic Compounds :

  • Synthesis and Characterization for Material Science :

    • 4-Chloro-4'-n-propylbenzophenone has been synthesized and characterized for applications in material science, such as in the growth of single crystals using the vertical Bridgman technique (Aravinth, Babu & Ramasamy, 2014).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chlorobenzophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-chlorophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLQRYGTVPTHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374064
Record name 4-Chloro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-n-propylbenzophenone

CAS RN

64357-63-7
Record name 4-Chloro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ND Xuong, NP Buu-Hoï - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
3742 Xuong avtd Buu-Hoi:: Potential Chemical diphenylethylene by routine Grignard reactions of benzylmagnesium chloride on 4-npropyl-and 4-n-butyl-benzophenone, and …
Number of citations: 10 pubs.rsc.org

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